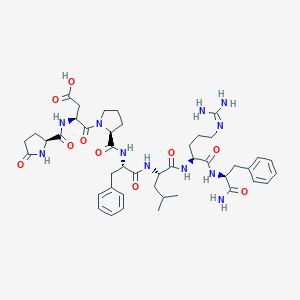

Phe-Met-Arg-Phe Like Peptide, Snail Helix aspersa

Descripción

Propiedades

IUPAC Name |

(3S)-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H61N11O10/c1-25(2)21-31(40(62)50-28(15-9-19-48-44(46)47)38(60)51-30(37(45)59)22-26-11-5-3-6-12-26)52-41(63)32(23-27-13-7-4-8-14-27)53-42(64)34-16-10-20-55(34)43(65)33(24-36(57)58)54-39(61)29-17-18-35(56)49-29/h3-8,11-14,25,28-34H,9-10,15-24H2,1-2H3,(H2,45,59)(H,49,56)(H,50,62)(H,51,60)(H,52,63)(H,53,64)(H,54,61)(H,57,58)(H4,46,47,48)/t28-,29-,30-,31-,32-,33-,34-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWGEQPXAKIVMA-NXBWRCJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H61N11O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98495-35-3 | |

| Record name | Pyroglutamyl-aspartyl-prolyl-phenylalanyl-leucyl-arginyl-phenylalaninamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098495353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Cardioexcitatory Neuropeptide FMRFamide in Helix aspersa: A Technical Guide to its Discovery and Localization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, localization, and physiological significance of the neuropeptide FMRFamide (Phe-Met-Arg-Phe-NH2) and FMRFamide-related peptides (FaRPs) in the nervous system of the garden snail, Helix aspersa. This document details the experimental methodologies employed in foundational studies, presents quantitative data on peptide distribution, and illustrates the key experimental workflows and signaling pathways.

Quantitative Distribution of FMRFamide-like Immunoreactivity

The concentration of FMRFamide-like peptides in various tissues of Helix aspersa has been determined using radioimmunoassay (RIA). The data reveals a widespread distribution, with the highest concentrations found in the central nervous system and reproductive tract, suggesting diverse physiological roles.[1]

| Tissue | FMRFamide-like Immunoreactivity (pmol/g wet weight) |

| Central Nervous System | |

| Cerebral ganglia | 135.6 ± 23.4 |

| Subesophageal ganglia | 210.9 ± 35.1 |

| Reproductive System | |

| Male reproductive tract | 180.5 ± 28.7 |

| Oviduct | 45.2 ± 8.9 |

| Digestive System | |

| Posterior digestive tract | 98.3 ± 15.6 |

| Other Tissues | |

| Tentacles | 112.7 ± 18.2 |

| Heart | 30.1 ± 6.3 |

| Retractor muscles | 15.8 ± 3.1 |

Data summarized from Lehman and Price (1987).[1]

Experimental Protocols

The localization and quantification of FMRFamide in Helix aspersa have been primarily achieved through radioimmunoassay and immunocytochemistry. The following sections provide detailed methodologies based on seminal research in the field.

Radioimmunoassay (RIA)

This protocol outlines the steps for the quantitative determination of FMRFamide-like peptides in tissue extracts.

2.1.1. Tissue Extraction

-

Dissect tissues from Helix aspersa and immediately place them in boiling acetic acid (2 M) for 10 minutes to inactivate proteases.

-

Homogenize the tissues in the acetic acid.

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the peptide extract.

-

Lyophilize the supernatant and store at -20°C until assay.

2.1.2. RIA Procedure

-

Antibody: Utilize a rabbit antiserum raised against FMRFamide conjugated to a carrier protein (e.g., bovine thyroglobulin). The antibody should be specific to the C-terminus of FMRFamide.[2]

-

Tracer: A radiolabeled FMRFamide analog, such as 125I-desaminoTyr-Phe-Met-Arg-Phe-NH2, is used as the tracer.[3][4]

-

Standards: Prepare a standard curve using synthetic FMRFamide of known concentrations.

-

Assay:

-

Reconstitute the lyophilized tissue extracts in the assay buffer.

-

In assay tubes, combine the antibody, radiolabeled tracer, and either the standard or the tissue extract.

-

Incubate the mixture at 4°C for 24-48 hours to allow for competitive binding.

-

-

Separation: Separate the antibody-bound from free radiolabeled peptide using a charcoal-dextran suspension. Centrifuge to pellet the charcoal, which adsorbs the free peptide.

-

Quantification: Measure the radioactivity of the supernatant (containing the antibody-bound tracer) using a gamma counter. The amount of FMRFamide in the sample is inversely proportional to the radioactivity and is determined by comparison to the standard curve.

Immunocytochemistry

This protocol describes the localization of FMRFamide-like peptides within the nervous tissue of Helix aspersa.

2.2.1. Tissue Preparation

-

Fix the dissected nervous tissue in Bouin's fixative for 18-24 hours at room temperature.

-

Dehydrate the tissue through a graded series of ethanol (B145695).

-

Clear the tissue in xylene.

-

Embed the tissue in paraffin (B1166041) wax.

-

Section the paraffin-embedded tissue at 7-10 µm thickness and mount on glass slides.

2.2.2. Staining Procedure

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: While not always explicitly detailed in early molluscan studies, modern protocols often benefit from an antigen retrieval step, such as heat-induced epitope retrieval in a citrate (B86180) buffer (pH 6.0).

-

Blocking: Incubate the sections in a blocking solution (e.g., normal goat serum in phosphate-buffered saline with Triton X-100) for 1 hour to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary rabbit anti-FMRFamide antibody (diluted appropriately, e.g., 1:1000) in a humidified chamber overnight at 4°C.

-

Secondary Antibody Incubation: After washing, incubate the sections with a goat anti-rabbit IgG secondary antibody for 1-2 hours at room temperature.

-

Visualization (Peroxidase-Antiperoxidase Method):

-

Incubate the sections with a rabbit peroxidase-antiperoxidase (PAP) complex for 1 hour.

-

Develop the color by incubating the sections in a solution of 3,3'-diaminobenzidine (B165653) (DAB) and hydrogen peroxide. This will produce a brown precipitate at the site of the antigen.

-

-

Counterstaining, Dehydration, and Mounting:

-

Lightly counterstain the sections with a suitable stain (e.g., hematoxylin) to visualize cell nuclei.

-

Dehydrate the sections through a graded series of ethanol and clear in xylene.

-

Mount the coverslip using a permanent mounting medium.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for FMRFamide Localization

Caption: Experimental workflow for FMRFamide localization.

FMRFamide Signaling Pathways in Helix aspersa Neurons

Caption: FMRFamide signaling pathways in neurons.

Discussion

The discovery and localization of FMRFamide and its related peptides in Helix aspersa have been pivotal in understanding neuropeptide function in molluscs. The widespread distribution of FMRFamide-like immunoreactivity, particularly in the central nervous and reproductive systems, points to its role as a key neurotransmitter and neurohormone.[1] In adult snails, the mRNA for the tetrapeptide FMRFamide is primarily found in the cerebral ganglia, while the mRNA for heptapeptide (B1575542) FaRPs is almost exclusively in the parietal ganglia, suggesting differential regulation and function of these peptide families.[5]

Functionally, FMRFamide is known to have cardioexcitatory effects and also plays a role in regulating glucose metabolism.[6] At the cellular level, FMRFamide exerts its effects through multiple mechanisms. It can directly activate a ligand-gated sodium channel (FaNaC), leading to rapid depolarization of the neuron.[7] Additionally, evidence suggests the involvement of G-protein coupled receptors (GPCRs) that can modulate the activity of various ion channels, including K+ and Ca2+ channels, and potentially utilize second messenger systems like inositol (B14025) trisphosphate (IP3).[8][9] This dual signaling capability allows for both fast, direct neurotransmission and slower, modulatory effects on neuronal activity.

The detailed methodologies and data presented in this guide provide a foundation for further research into the physiological roles of FMRFamide and for the potential development of novel therapeutic agents targeting peptidergic signaling systems.

References

- 1. Localization of FMRFamide-like peptides in the snail Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FMRFamide-like immunoreactivity in rat brain: development of a radioimmunoassay and its application in studies of distribution and chromatographic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Further characterization of Helix FMRFamide receptors: kinetics, tissue distribution, and interactions with the endogenous heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FMRFamide receptors in Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Expression of mRNA encoding FMRFamide-related peptides (FaRPs) in the nervous system of Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) can activate a ligand-gated ion channel in Helix neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RFamide neuropeptide actions on the molluscan heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Multiple receptor sites for a molluscan peptide (FMRFamide) and related peptides of Helix - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physiological Roles of Phe-Met-Arg-Phe (FMRF) Peptides in Gastropods

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological roles of Phe-Met-Arg-Phe (FMRF) peptides and related FMRFamide-like peptides (FaRPs) in gastropods. It details their effects on cardiovascular, neural, and muscular systems, outlines the underlying signaling pathways, and provides methodologies for key experimental procedures.

Introduction: The FMRFamide Peptide Family

First isolated from the clam Macrocallista nimbosa, the tetrapeptide FMRFamide is the founding member of a large and diverse family of neuropeptides that share the C-terminal Arg-Phe-NH2 sequence.[1][2] In gastropods, these peptides function as neurotransmitters, neuromodulators, and neurohormones, playing pivotal roles in a wide array of physiological processes.[1][2][3] Immunohistochemical studies have revealed a widespread distribution of FMRFamide-like immunoreactivity throughout the central and peripheral nervous systems of gastropods, including in association with muscular tissues of the digestive and reproductive tracts.[1][4]

Physiological Roles and Quantitative Data

FMRFamides exert complex and often multifaceted effects on various physiological systems in gastropods. Their actions can be excitatory or inhibitory, depending on the target tissue, the specific peptide, and its concentration.

Cardiovascular System

FMRFamides are potent modulators of cardiac activity in gastropods, generally inducing excitatory effects.[1][2] In the ventricles of the whelks Buccinum undatum and Busycon canaliculatum, FMRFamide and the related peptide FLRFamide are exceptionally excitatory, with potent effects observed at concentrations as low as 10⁻⁹ M.[5] These peptides appear to induce contractions by triggering the release of calcium from internal stores.[2][5]

| Gastropod Species | Peptide | Concentration | Effect on Heart | Reference |

| Buccinum undatum | FMRFamide, FLRFamide | 10⁻⁹ M | Potent excitatory effect on ventricle | [5] |

| Busycon canaliculatum | FMRFamide, FLRFamide | 10⁻⁹ M | Potent excitatory effect on ventricle | [5] |

Muscular System

FMRFamides directly influence the contractility of both visceral and somatic muscles in gastropods. Their effects are diverse, ranging from inducing contractions to modulating ongoing muscle activity.

| Gastropod/Mollusc Species | Muscle Type | Peptide | Concentration | Effect | Reference |

| Helix aspersa | Various muscular fibers | FMRFamide-like peptides | Not specified | Neurotransmitter/neuromodulator of muscular activity | [4] |

| Aplysia | Radula opener muscles | FMRFamide | Not specified | Modulates activity in association with serotonin (B10506) and myomodulins | [1] |

Nervous System

In the nervous system, FMRFamides act as neuromodulators, altering neuronal excitability and synaptic transmission. Their effects can be either depolarizing (excitatory) or hyperpolarizing (inhibitory).

| Gastropod Species | Neuron/Synapse | Peptide | Concentration | Effect | Reference |

| Helix aspersa | C2 neurone | FMRFamide | Not specified | Fast excitatory action (depolarization) | [6] |

| Helisoma | Neuron 4-gland synapse | FMRFamide, FLRFamide, GDPFLRFamide | Micromolar | Suppression of spontaneous rhythmic activity | [7] |

| Helisoma | Soma of neuron 4 | FMRFamide | Iontophoretic application | Hyperpolarization, suppression of action potentials | [7] |

| Helisoma | Salivary gland | FMRFamide | Iontophoretic application | Hyperpolarization, reduction of EPSPs | [7] |

| Lymnaea | Buccal and cerebral ganglion neurons | FMRFamide | Bath application | Attenuation of rhythmic firing | [1] |

Signaling Pathways

FMRFamides mediate their diverse physiological effects through two primary types of receptors: ligand-gated ion channels and G-protein coupled receptors (GPCRs).

FMRFamide-Gated Ion Channels (FaNaCs)

In some gastropod neurons, FMRFamide directly activates a ligand-gated ion channel, leading to a rapid excitatory response.[6][8][9] These channels, known as FaNaCs (FMRFamide-gated sodium channels), are part of the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[10][11] Activation of FaNaCs results in a fast, depolarizing inward current carried predominantly by sodium ions.[6][8]

FMRFamide-gated ion channel signaling pathway.

G-Protein Coupled Receptor (GPCR) Signaling

FMRFamides also bind to GPCRs, initiating intracellular signaling cascades that lead to a variety of cellular responses.[12] These pathways can involve second messengers such as inositol (B14025) trisphosphate (IP3) and cyclic adenosine (B11128) monophosphate (cAMP).

3.2.1 IP3 Signaling Pathway

In some tissues, such as the cardiac muscle of Buccinum and Busycon, FMRFamides are thought to activate the IP3 signaling pathway.[5] This leads to the release of calcium from intracellular stores, resulting in muscle contraction.

FMRFamide IP3 signaling pathway.

3.2.2 cAMP Signaling Pathway

The role of cAMP in FMRFamide signaling is complex and can be either stimulatory or inhibitory. In the heart of the freshwater clam Lampsilis claibornensis, FMRFamide-induced inhibition is associated with a delayed increase in cAMP levels.[13] In contrast, in some Aplysia neurons, FMRFamide acts through a cAMP-independent pathway to increase the opening probability of S K+ channels. In other systems, like in C. elegans, FMRFamide-like peptides can activate a protein kinase A (PKA) signaling cascade, which is downstream of cAMP.[14]

FMRFamide cAMP signaling pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the physiological roles of FMRFamides in gastropods.

Isolated Organ Bath for Muscle Contractility

This in vitro technique is used to measure the effects of FMRFamides on the contractility of isolated muscle preparations, such as the heart or segments of the digestive tract.

Methodology:

-

Tissue Dissection: Isolate the target muscle (e.g., ventricle, radula protractor muscle) in cold physiological saline.

-

Mounting: Suspend the muscle strip in an organ bath chamber filled with aerated physiological saline maintained at a constant temperature.[15][16] One end of the muscle is fixed, and the other is attached to an isometric force transducer.[15][16]

-

Equilibration: Allow the tissue to equilibrate for a set period (e.g., 60 minutes), with regular changes of the saline solution.[17]

-

Drug Application: Add FMRFamide or related peptides to the bath in a cumulative or non-cumulative manner to establish a dose-response relationship.

-

Data Recording: Record changes in muscle tension using a data acquisition system.[15]

Organ bath experimental workflow.

Intracellular Recording from Identified Neurons

This electrophysiological technique allows for the direct measurement of FMRFamide's effects on the membrane potential and firing properties of individual, identified neurons. The large, identifiable neurons of many gastropod species, such as Lymnaea stagnalis and Helix aspersa, make them ideal for such studies.[18]

Methodology:

-

Dissection: Dissect the central nervous system (CNS) in physiological saline and pin it to the bottom of a recording chamber.[18] The outer sheath of the ganglia may be removed to facilitate neuron visualization and penetration.[19]

-

Neuron Identification: Identify target neurons based on their size, position, and pigmentation.

-

Electrode Placement: Impale the identified neuron with a sharp glass microelectrode filled with a conductive solution (e.g., 3 M KCl).

-

Recording: Record the resting membrane potential and spontaneous activity. Apply FMRFamide to the bath and record changes in membrane potential, input resistance, and action potential firing.

-

Data Acquisition: Use an intracellular amplifier and a data acquisition system to record and analyze the electrophysiological data.

Intracellular recording experimental workflow.

Immunohistochemistry

This technique is used to visualize the distribution of FMRFamide-like peptides in the nervous system and peripheral tissues.

Methodology:

-

Tissue Fixation: Fix the dissected tissues in a suitable fixative (e.g., 4% paraformaldehyde).

-

Sectioning: Embed the fixed tissue in paraffin (B1166041) or a cryo-embedding medium and cut thin sections.

-

Antibody Incubation: Incubate the sections with a primary antibody raised against FMRFamide.

-

Secondary Antibody Incubation: Incubate the sections with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Visualization: Visualize the distribution of the fluorescent signal using a fluorescence microscope.

Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying the concentration of FMRFamide-like peptides in tissue extracts.[2]

Methodology:

-

Antiserum Production: Generate a specific antibody against FMRFamide.

-

Radiolabeling: Prepare a radiolabeled FMRFamide tracer (e.g., with ¹²⁵I).

-

Standard Curve: Create a standard curve by incubating known amounts of unlabeled FMRFamide with the antibody and radiolabeled tracer.

-

Sample Analysis: Incubate tissue extracts with the antibody and radiolabeled tracer.

-

Quantification: Determine the amount of FMRFamide in the samples by comparing the level of radioactivity to the standard curve.

Conclusion and Future Directions

FMRFamide and its related peptides are a crucial family of signaling molecules in gastropods, with diverse and complex roles in regulating cardiovascular, muscular, and neural functions. Their actions are mediated by both fast, ionotropic receptors (FaNaCs) and slower, metabotropic GPCRs that utilize various second messenger systems. While significant progress has been made in understanding their physiological effects, future research should focus on further elucidating the specific subtypes of FMRFamide receptors and their downstream signaling pathways in different gastropod species. A deeper understanding of these systems could have implications for the development of novel molluscicides for pest control and for uncovering fundamental principles of neuropeptide signaling.

References

- 1. Frontiers | Diversity of the RFamide Peptide Family in Mollusks [frontiersin.org]

- 2. Diversity of the RFamide Peptide Family in Mollusks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Immunofluorescent evidence of an FMRFamide-like peptide in the peripheral nervous system of the gastropod mollusc Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RFamide neuropeptide actions on the molluscan heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The first peptide-gated ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FMRFamide peptides in Helisoma: identification and physiological actions at a peripheral synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) can activate a ligand-gated ion channel in Helix neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) can activate a ligand-gated ion channel in Helix neurons | CoLab [colab.ws]

- 10. Comparative analysis defines a broader FMRFamide-gated sodium channel family and determinants of neuropeptide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. FMRFamide G protein-coupled receptors (GPCR) in the cuttlefish Sepiella japonica: Identification, characterization and expression profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FMRFamide inhibition of a molluscan heart is accompanied by increases in cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The head mesodermal cell couples FMRFamide neuropeptide signaling with rhythmic muscle contraction in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 16. reprocell.com [reprocell.com]

- 17. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Electrophysiological characteristics of feeding-related neurons after taste avoidance Pavlovian conditioning in Lymnaea stagnalis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Electrophysiological and Behavioral Evidence Demonstrating That Predator Detection Alters Adaptive Behaviors in the Snail Lymnaea - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the FMRFamide Precursor Protein in Helix aspersa

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the structure, processing, and expression of the FMRFamide (Phe-Met-Arg-Phe-NH2) precursor protein in the garden snail, Helix aspersa. The FMRFamide family of neuropeptides plays a crucial role in a wide array of physiological processes in molluscs, including cardiovascular control, reproduction, and feeding. In Helix aspersa, these peptides are derived from at least two distinct precursor proteins, giving rise to two main classes of peptides with often different pharmacological profiles: tetrapeptides and heptapeptides.

FMRFamide Precursor Protein Structure and Diversity

In Helix aspersa, FMRFamide-related peptides (FaRPs) are encoded by at least two separate genes, resulting in two distinct mRNA species and precursor proteins.[1] This genetic organization leads to the production of either tetrapeptides (tetraFaRPs) or N-terminally extended heptapeptides (heptaFaRPs).

-

Tetrapeptide Precursor (Ha-FMRF1): This precursor contains multiple copies of the sequences for the tetrapeptides FMRFamide and FLRFamide.[1][2] The mRNA for this precursor is found predominantly in the cerebral ganglia.[1][2]

-

Heptapeptide (B1575542) Precursor (Ha-FMRF2): Sequencing of cDNA clones has revealed a larger precursor protein that is processed to yield ten different heptapeptides, which share a common C-terminal structure of DP(F/Y)LRFamide.[1][3] Two of these are novel N-terminally extended forms of YMRFamide.[3] The mRNA for this precursor is expressed almost exclusively in the parietal ganglia.[1][2] The expression of the tetraFaRP and heptaFaRP mRNAs appears to be mutually exclusive within individual neurons.[1]

Quantitative Data Summary

The study of the heptaFaRP precursor has yielded specific quantitative data regarding its molecular weight and the characteristics of its corresponding receptor interactions.

Table 1: Molecular Weight of the Hepta-FaRP Precursor and its Fragments

| Protein Species | Molecular Weight (kDa) | Description |

| Full Precursor Protein | 35 | The initial translation product containing the hepta-FaRP sequences.[3] |

| Post-Furin Cleavage Fragment | 23 | The major fragment containing the cluster of hepta-FaRPs after cleavage by the enzyme furin.[3] |

| Sequential Cleavage Products | 22-13 | A series of intermediate fragments observed during the final processing to yield individual peptides.[3] |

Table 2: FMRFamide Receptor Binding Characteristics in Helix aspersa Brain Membranes

Data obtained from radioreceptor assays using the analog ¹²⁵I-desaminoTyr-Phe-norLeu-Arg-Phe-amide.[4]

| Binding Site | Dissociation Constant (K D ) | Binding Capacity (B max ) |

| High Affinity | 14 nM | 85 fmol/mg protein |

| Low Affinity | 245 nM | 575 fmol/mg protein |

Precursor Processing and Peptide Maturation

The biosynthesis of active neuropeptides from the precursor protein is a multi-step process involving proteolytic cleavage at specific sites. The processing of the 35 kDa heptaFaRP precursor is a well-defined pathway occurring within the neuron's secretory pathway.

The process begins with the translocation of the precursor into the endoplasmic reticulum and Golgi apparatus.[3] In the Golgi, the endoprotease furin recognizes and cleaves the precursor at a specific tetrabasic site (RQKR).[3] This initial cleavage releases a large 23 kDa fragment containing the tandemly arranged heptapeptide sequences.[3] This fragment is then subjected to further, sequential cleavage at monobasic recognition sites (Lysine, K, and Arginine, R) by other prohormone convertases to release the individual, preamidated heptapeptides.[3] The final C-terminal amidation, critical for the biological activity of most FaRPs, is then completed.

References

- 1. Expression of mRNA encoding FMRFamide-related peptides (FaRPs) in the nervous system of Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Diversity of the RFamide Peptide Family in Mollusks [frontiersin.org]

- 3. N-terminally extended FMRFamide-related peptides of Helix aspersa: processing of the precursor protein and distribution of the released peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FMRFamide receptors in Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Function of pQDPFLRFamide in Snail Physiology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neuropeptide pQDPFLRFamide is a member of the FMRFamide-related peptide (FaRP) family, a diverse group of neuroactive molecules prevalent in invertebrates. In snails, these peptides play crucial roles as neurotransmitters, neuromodulators, and neurohormones, influencing a wide array of physiological processes. This technical guide provides a comprehensive overview of the endogenous function of pQDPFLRFamide and other closely related FaRPs in snail physiology. It details their effects on muscular, nervous, cardiovascular, and digestive systems, supported by quantitative data. Furthermore, this guide outlines the key experimental protocols utilized in the study of these neuropeptides and illustrates their known signaling pathways and experimental workflows through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Introduction

FMRFamide-related peptides (FaRPs) are a large and functionally diverse family of neuropeptides characterized by the C-terminal motif -RFamide. First isolated from the clam Macrocallista nimbosa, these peptides have since been identified across numerous invertebrate phyla. In gastropod mollusks, such as snails, a variety of FaRPs, including the heptapeptide (B1575542) pQDPFLRFamide, have been isolated and characterized.[1] These peptides are widely distributed throughout the snail's central and peripheral nervous systems, as well as in non-neuronal tissues, suggesting their involvement in a broad spectrum of physiological functions.[1]

This guide focuses on the endogenous roles of pQDPFLRFamide in snail physiology, drawing upon data from studies on pQDPFLRFamide itself and its close analog, FMRFamide, to provide a comprehensive understanding. The functions of these peptides span from the modulation of muscle contractility and neuronal activity to the regulation of cardiovascular and digestive processes. Understanding the physiological roles and mechanisms of action of pQDPFLRFamide is crucial for elucidating the complexities of snail neurobiology and may offer insights for the development of novel pharmacological agents.

Physiological Functions of pQDPFLRFamide and other FaRPs

pQDPFLRFamide and other FaRPs exert a wide range of effects on various physiological systems in snails. Their actions are often modulatory, either potentiating or inhibiting the effects of other neurotransmitters.

Muscular System

FaRPs are potent modulators of muscle contractility in snails. They can induce both contractions and relaxations, depending on the muscle type and the specific peptide concentration.

-

Pharyngeal Retractor Muscle (PRM): In Helix aspersa, both FMRFamide and acetylcholine (B1216132) (ACh) induce contraction of the pharyngeal retractor muscle. pQDPFLRFamide, however, has an inhibitory effect, reducing the contractions produced by both FMRFamide and ACh.[2] This suggests a modulatory role for pQDPFLRFamide in feeding-related muscle movements.

-

Anterior Byssus Retractor Muscle (ABRM): In the bivalve Mytilus, low concentrations of FMRFamide (10⁻⁸–10⁻⁷ M) relax ACh-induced catch-tension, whereas higher concentrations (>10⁻⁷ M) cause contraction.[3] This biphasic response highlights the concentration-dependent effects of FaRPs.

Table 1: Effects of pQDPFLRFamide and FMRFamide on Snail Muscle Contraction

| Peptide | Muscle Preparation | Species | Effect | Concentration Range | Reference |

| pQDPFLRFamide | Pharyngeal Retractor Muscle | Helix aspersa | Inhibition of FMRFamide and ACh-induced contraction | 10⁻⁹ M - 10⁻⁶ M | [2] |

| FMRFamide | Pharyngeal Retractor Muscle | Helix aspersa | Contraction | 10⁻⁸ M - 10⁻⁵ M | [2] |

| FMRFamide | Anterior Byssus Retractor Muscle | Mytilus edulis | Relaxation (of ACh-induced catch) | 10⁻⁸ M - 10⁻⁷ M | [3] |

| FMRFamide | Anterior Byssus Retractor Muscle | Mytilus edulis | Contraction | > 10⁻⁷ M | [3] |

Nervous System

FaRPs act as neurotransmitters and neuromodulators within the snail central nervous system (CNS), influencing neuronal excitability and synaptic transmission.

-

Modulation of Neuronal Firing: In Helix aspersa, FMRFamide can either hyperpolarize or depolarize neuronal membranes, depending on the specific neuron.[4] The hyperpolarizing response is primarily due to an increase in potassium conductance, while the depolarizing response is mediated by an inward sodium current.[4]

-

Modulation of Ion Channels: FMRFamide has been shown to modulate several types of voltage-activated ion channels in snail neurons. In Helix pomatia, FMRFamide decreases the voltage-activated inward calcium current (ICa) and increases the voltage-dependent outward potassium current (IK).[5] In other identified neurons of Helix aspersa, FMRFamide decreases a calcium conductance and a cAMP-dependent potassium conductance (the S-current).[6]

Table 2: Effects of FMRFamide on Snail Neuronal Ion Channels

| Neuron Type | Species | Ion Channel | Effect | FMRFamide Concentration | Reference |

| Identified Neurons | Helix pomatia | Voltage-activated Ca²⁺ current (ICa) | Decrease | Not specified | [5] |

| Identified Neurons | Helix pomatia | Voltage-dependent K⁺ current (IK) | Increase | Not specified | [5] |

| Identified Neurons (D3, E2) | Helix aspersa | Ca²⁺ conductance | Decrease | 10 - 50 µM | [6] |

| Identified Neuron (E11) | Helix aspersa | Ca²⁺ conductance | Decrease | 10 - 50 µM | [6] |

| Identified Neuron (E11) | Helix aspersa | cAMP-dependent K⁺ conductance (S-current) | Decrease | 10 - 50 µM | [6] |

Cardiovascular System

FaRPs, particularly FMRFamide, were initially identified based on their cardioexcitatory effects. They play a significant role in regulating heart rate and contractility in snails. Peptides derived from the FMRFamide precursor protein are found in heart excitatory motoneurons and have distinct effects on heartbeat.[7]

Digestive System

FaRPs are present in the digestive tract of snails and are implicated in the regulation of gut motility and enzyme secretion. FMRFamide-containing nerve fibers directly innervate the midintestinal gland cells in Helix lucorum.[8] Interestingly, FMRFamide has also been shown to protect these cells from apoptosis, suggesting a role in tissue homeostasis.[8][9]

Signaling Pathways

The physiological effects of pQDPFLRFamide and other FaRPs are mediated through their interaction with specific receptors on target cells. Evidence suggests the involvement of at least two major types of signaling pathways: G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

G-Protein Coupled Receptor (GPCR) Signaling

Many of the modulatory actions of FaRPs are consistent with signaling through GPCRs. The activation of these receptors leads to the production of intracellular second messengers, such as cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), which in turn modulate the activity of ion channels and other cellular proteins.[10][11] In the slug Limax, FMRFamide decreases the oscillatory frequency of the olfactory center via G-protein-mediated cascades.[12] Similarly, in Helix pomatia, neuropeptide-induced activation of K⁺ channels involves a G-protein-dependent pathway.[13]

Caption: GPCR signaling pathway for pQDPFLRFamide.

Ligand-Gated Ion Channel Signaling

In addition to GPCR-mediated signaling, FMRFamide can also act as a fast neurotransmitter by directly gating an ion channel. In Helix neurons, FMRFamide has been shown to activate a ligand-gated ion channel, with sodium ions being the primary charge carriers.[14] This direct gating mechanism allows for rapid depolarization of the postsynaptic membrane.

Caption: FMRFamide-activated ligand-gated ion channel.

Experimental Protocols

The study of pQDPFLRFamide and other FaRPs in snails employs a variety of sophisticated experimental techniques. Below are detailed methodologies for some of the key experiments.

Organ Bath Assay for Muscle Contractility

This protocol is used to measure the effects of neuropeptides on the contractility of isolated snail muscles.

Objective: To determine the dose-response relationship of pQDPFLRFamide on snail muscle contraction.

Materials:

-

Snail (e.g., Helix aspersa)

-

Dissection tools (scissors, forceps)

-

Organ bath system with temperature control and aeration

-

Isometric force transducer

-

Data acquisition system

-

Snail physiological saline (composition varies by species)

-

pQDPFLRFamide and other test compounds (e.g., acetylcholine)

Procedure:

-

Dissection: Anesthetize the snail and dissect the desired muscle (e.g., pharyngeal retractor muscle).[15]

-

Mounting: Mount the isolated muscle in the organ bath chamber filled with physiological saline, maintained at a constant temperature (e.g., 20-22°C) and aerated with 95% O₂ and 5% CO₂.[15]

-

Equilibration: Allow the muscle to equilibrate for at least 60 minutes under a constant resting tension, with regular washes every 15-20 minutes.[16]

-

Stimulation: Elicit muscle contractions using a standard agonist (e.g., acetylcholine) to ensure tissue viability.

-

Dose-Response Curve:

-

Add increasing concentrations of pQDPFLRFamide to the bath in a cumulative or non-cumulative manner.

-

Record the resulting change in muscle tension using the isometric force transducer.

-

Wash the tissue thoroughly between applications.

-

-

Data Analysis: Plot the change in muscle tension against the logarithm of the peptide concentration to generate a dose-response curve.

Caption: Workflow for an organ bath experiment.

Intracellular Recording from Snail Neurons

This technique allows for the direct measurement of the electrical activity of individual neurons and how it is modulated by neuropeptides.

Objective: To investigate the effect of pQDPFLRFamide on the membrane potential and firing rate of identified snail neurons.

Materials:

-

Snail (e.g., Lymnaea stagnalis, Helix aspersa)

-

Dissection tools

-

Stereomicroscope

-

Recording chamber with perfusion system

-

Micromanipulators

-

Glass microelectrodes (10-20 MΩ)

-

Microelectrode puller

-

Intracellular recording amplifier

-

Data acquisition system

-

Snail physiological saline

-

pQDPFLRFamide solution

Procedure:

-

Preparation: Anesthetize the snail and dissect the central ganglia.[17]

-

Desheathing: Remove the connective tissue sheath covering the ganglia to expose the neurons.[17]

-

Neuron Identification: Identify the target neuron based on its size, color, and location within the ganglion.[17]

-

Impaling: Carefully impale the neuron with a glass microelectrode filled with 3 M KCl.[17]

-

Recording: Record the resting membrane potential and spontaneous firing activity of the neuron.

-

Peptide Application: Perfuse the preparation with saline containing a known concentration of pQDPFLRFamide.

-

Data Acquisition: Record any changes in membrane potential, input resistance, and firing frequency.

-

Washout: Perfuse the preparation with normal saline to observe the reversibility of the peptide's effects.

Caption: Workflow for intracellular recording from a snail neuron.

Two-Electrode Voltage Clamp (TEVC)

The voltage-clamp technique is used to measure the ion currents across the membrane of a neuron while holding the membrane potential at a set level.

Objective: To characterize the effects of pQDPFLRFamide on specific voltage-gated ion channels.

Materials:

-

Same as for intracellular recording, with the addition of:

-

Voltage-clamp amplifier

-

Two intracellular microelectrodes (one for voltage sensing, one for current injection)

Procedure:

-

Preparation and Neuron Impalement: Prepare the ganglia and impale the target neuron with two microelectrodes.[5]

-

Voltage Clamp: Clamp the membrane potential at a holding potential where the ion channels of interest are closed.

-

Voltage Steps: Apply a series of depolarizing or hyperpolarizing voltage steps to activate the ion channels.

-

Current Recording: Record the resulting ionic currents.

-

Peptide Application: Perfuse the preparation with pQDPFLRFamide.

-

Repeat Voltage Steps: Repeat the voltage step protocol in the presence of the peptide and record the changes in the ionic currents.

-

Data Analysis: Analyze the current-voltage (I-V) relationship and the kinetics of channel activation and inactivation before and after peptide application.

Caption: Workflow for a two-electrode voltage clamp experiment.

Conclusion

pQDPFLRFamide, as a representative of the FMRFamide-related peptide family, is a key endogenous signaling molecule in snail physiology. Its widespread distribution and diverse actions on muscular, nervous, cardiovascular, and digestive systems underscore its importance as a multifunctional neuromodulator. The ability of pQDPFLRFamide and its congeners to elicit complex physiological responses through both GPCR-mediated and direct ion channel gating mechanisms highlights the sophistication of peptidergic signaling in invertebrates.

The experimental protocols detailed in this guide provide a framework for the continued investigation of these fascinating molecules. A deeper understanding of the structure-activity relationships, receptor pharmacology, and downstream signaling pathways of pQDPFLRFamide will not only advance our knowledge of snail neurobiology but also holds potential for the discovery of novel bioactive compounds with applications in medicine and agriculture. Future research, leveraging modern techniques in proteomics, transcriptomics, and functional genomics, will undoubtedly further unravel the intricate roles of pQDPFLRFamide in the intricate tapestry of snail physiology.

References

- 1. Localization of FMRFamide-like peptides in the snail Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. Pharmacology of FMRFamide in Mytilus catch muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Actions of the molluscan neuropeptide FMRF-amide on neurones in the suboesophageal ganglia of the snail Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Various signal molecules modulate voltage-activated ion currents on snail neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neuropeptide FMRF-amide decreases both the Ca2+ conductance and a cyclic 3',5'-adenosine monophosphate-dependent K+ conductance in identified molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gene expression and function of FMRFamide-related neuropeptides in the snail Lymnaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The neuropeptide FMRFamide can protect cells against apoptosis in the snail digestive gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Neuromodulation in molluscan smooth muscle: the action of 5-HT, FMRFamide and purine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurotransmitter Action: G-Protein-Coupled Receptors – Foundations of Neuroscience [openbooks.lib.msu.edu]

- 12. FMRFamide regulates oscillatory activity of the olfactory center in the slug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. G-protein coupled activation of potassium channels by endogenous neuropeptides in snail neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) can activate a ligand-gated ion channel in Helix neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Intracellular recording in Snails Midterm Update - Juan Ferrada - Backyard Brains [blog.backyardbrains.com]

- 16. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The activity of isolated snail neurons controlling locomotion is affected by glucose - PMC [pmc.ncbi.nlm.nih.gov]

FMRFamide-Gated Sodium Channels (FaNaCs) in Molluscan Neurons: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMRFamide and related neuropeptides are significant physiological modulators within the nervous systems of most invertebrates.[1] A key component of their signaling action is mediated through FMRFamide-gated sodium channels (FaNaCs), which are ligand-gated ion channels belonging to the degenerin/epithelial sodium channel (DEG/ENaC) superfamily.[1][2][3][4] In molluscan neurons, the activation of FaNaCs by FMRFamide leads to a rapid excitatory depolarization, playing a crucial role in peptidergic neurotransmission.[4][5][6] This technical guide provides a comprehensive overview of the core aspects of FaNaCs, including their quantitative properties, the experimental protocols used for their study, and key signaling and structural features.

Core Properties of FMRFamide-Gated Sodium Channels

FaNaCs are distinguished as the first identified peptide-gated ionotropic receptors.[5][7] Structurally, they are predicted to have two transmembrane domains connected by a large extracellular loop, and they likely assemble as trimeric sodium channels.[1][2][7] Unlike some other members of the DEG/ENaC family that are constitutively active or gated by mechanical stimuli or pH changes, FaNaCs are directly gated by the binding of FMRFamide and related tetrapeptides in the micromolar concentration range.[3][4][8]

Quantitative Data Summary

The functional characteristics of FaNaCs have been quantified through various electrophysiological studies. The tables below summarize key quantitative data for FaNaCs from different molluscan species.

Table 1: Pharmacological Properties of FaNaCs

| Species | Ligand | EC50 | Antagonist | IC50 | Reference |

| Helix aspersa | FMRFamide | ~3.3 x 10⁻⁴ M | Amiloride | - | [3] |

| Helix aspersa | FMRFamide | - | FKRFamide | - | [7] |

Table 2: Biophysical Properties of FaNaCs

| Species | Property | Value | Conditions | Reference |

| Helix aspersa (native) | Unitary Conductance | 5 - 9 pS | Outside-out patches; NaCl 116 mM | [9] |

| Helix aspersa (expressed in oocytes) | Unitary Conductance | Similar to native | Outside-out patches; NaCl 96 mM | [9] |

Table 3: Ion Selectivity of FaNaCs

| Channel Family | PNa/PK Ratio | PLi/PNa Ratio | Key Structural Determinant | Reference |

| ENaC/DEG Family (general) | High | Variable | G/SxS selectivity filter | [8] |

Experimental Protocols

The characterization of FaNaCs has heavily relied on heterologous expression systems, particularly Xenopus laevis oocytes, coupled with electrophysiological recordings. Site-directed mutagenesis has also been instrumental in elucidating structure-function relationships.

Heterologous Expression and Electrophysiological Recording in Xenopus Oocytes

This protocol describes the functional expression of FaNaCs in Xenopus oocytes and subsequent electrophysiological analysis.

1. Oocyte Preparation and cRNA Injection:

- Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

- Microinject oocytes with cRNA encoding the FaNaC subunit of interest.

- Incubate the injected oocytes for 2-5 days to allow for channel expression.[10]

2. Two-Electrode Voltage Clamp (TEVC) Electrophysiology:

- Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., Kulori buffer).[10]

- Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

- Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

- Apply FMRFamide or other pharmacological agents via the perfusion system.

- Record the resulting whole-cell currents using an appropriate amplifier and data acquisition system.

3. Outside-Out Patch Clamp:

- Prepare patch pipettes from borosilicate glass and fill with an appropriate internal solution.

- Form a gigaseal with the oocyte membrane and then gently pull away to form an outside-out patch.

- Perfuse the patch with an external solution containing the agonist (e.g., FMRFamide) to record single-channel currents.

- External Solution Composition (example for Helix neurons): 116 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH adjusted to 7.4 with NaOH.[9] For oocyte patches, the NaCl concentration was adjusted to 96 mM.[9]

Site-Directed Mutagenesis

This technique is used to identify specific amino acid residues critical for FaNaC function, such as ligand binding and ion permeation.

1. Mutagenesis:

- Use a commercially available site-directed mutagenesis kit.

- Design primers containing the desired mutation in the FaNaC cDNA sequence.

- Perform PCR using a high-fidelity DNA polymerase to introduce the mutation into the plasmid containing the FaNaC gene.

- Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme (e.g., DpnI).

- Transform the mutated plasmid into competent E. coli for amplification.

2. Functional Analysis of Mutants:

- Isolate the mutated plasmid DNA and synthesize cRNA.

- Inject the mutant cRNA into Xenopus oocytes.

- Perform electrophysiological recordings as described above to assess changes in channel function, such as ligand sensitivity or ion selectivity, compared to the wild-type channel.[1]

Visualizations: Pathways and Workflows

Ligand Binding and Gating of FaNaCs

The binding of FMRFamide to the extracellular domain of the FaNaC is thought to induce a conformational change that opens the channel pore, allowing the influx of sodium ions. Studies involving chimeras of different FaNaCs and site-directed mutagenesis have begun to pinpoint the regions and specific amino acid residues crucial for ligand recognition.[2][11] A sequence of approximately 120 amino acids in the extracellular loop near the first transmembrane segment is implicated in FMRFamide binding.[2] Specific residues such as Tyr-131, Asn-134, Asp-154, and Ile-160 in Helix aspersa FaNaC (HaFaNaC) have been identified as key for peptide recognition.[11]

Caption: FMRFamide binding and channel gating cascade.

Experimental Workflow for FaNaC Characterization

The study of FaNaCs typically follows a structured workflow from molecular cloning to functional characterization.

Caption: Standard experimental workflow for FaNaC studies.

Signaling Context and Downstream Effects

The primary and most direct consequence of FaNaC activation is the influx of sodium ions, leading to membrane depolarization.[6] This rapid excitatory response can trigger action potentials and propagate neuronal signals. While FaNaCs are themselves ionotropic receptors and do not directly engage in complex intracellular signaling cascades in the same manner as G-protein coupled receptors, the resulting depolarization can have numerous downstream effects, including the activation of voltage-gated ion channels and the modulation of synaptic transmission. It is important to note that FMRFamide can also act through G-protein coupled receptors, which can modulate a variety of ion channels, including Ca²⁺ and K⁺ conductances, and influence cyclic AMP levels.[12] The overall physiological response to FMRFamide in a given neuron is therefore likely a composite of the effects mediated by both ionotropic FaNaCs and metabotropic receptors.

Conclusion and Future Directions

FMRFamide-gated sodium channels are a fascinating and important class of ionotropic receptors in molluscan neurons. Their direct gating by a neuropeptide provides a mechanism for rapid and excitatory peptidergic neurotransmission. While significant progress has been made in characterizing their basic properties and identifying key structural motifs for ligand binding, many questions remain. Future research will likely focus on obtaining high-resolution structures of FaNaCs to better understand the precise mechanisms of peptide recognition and channel gating. Furthermore, elucidating the specific roles of different FaNaC subtypes in defined neural circuits and their interplay with metabotropic FMRFamide receptors will be crucial for a complete understanding of peptidergic signaling in invertebrates. For drug development professionals, the unique nature of FaNaCs as peptide-gated channels could offer novel targets for the development of selective modulators, although their absence in vertebrates would primarily gear such efforts towards applications like novel molluscicides.

References

- 1. Comparative analysis defines a broader FMRFamide-gated sodium channel family and determinants of neuropeptide sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. FMRFamide-gated sodium channel and ASIC channels: a new class of ionotropic receptors for FMRFamide and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cloning of the amiloride-sensitive FMRFamide peptide-gated sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neuropeptide Phe-Met-Arg-Phe-NH2 (FMRFamide) can activate a ligand-gated ion channel in Helix neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The first peptide-gated ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ion Selectivity in the ENaC/DEG Family: A Systematic Review with Supporting Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Block of the Helix FMRFamide-gated Na+ channel by FMRFamide and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploration of the Peptide Recognition of an Amiloride-sensitive FMRFamide Peptide-gated Sodium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The neuropeptide FMRF-amide decreases both the Ca2+ conductance and a cyclic 3',5'-adenosine monophosphate-dependent K+ conductance in identified molluscan neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

The Convergent Worlds of Neuropeptide F and FMRFamide in Gastropods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of two pivotal neuropeptide families in snails: Neuropeptide F (NPF) and FMRFamide-related peptides (FaRPs). While structurally distinct, these peptides exhibit fascinating relationships in their distribution, function, and signaling within the gastropod nervous system. This document synthesizes current knowledge, presenting quantitative data, detailed experimental methodologies, and visualized signaling pathways to serve as a comprehensive resource for researchers in neurobiology, pharmacology, and invertebrate physiology.

Introduction: Two Major Neuropeptide Families

The nervous systems of gastropods are a rich source of diverse neuropeptides that govern a wide array of physiological processes. Among the most studied are the FMRFamide-related peptides (FaRPs) and Neuropeptide F (NPF).

-

FMRFamide , the eponymous founder of its family, was first isolated from a bivalve mollusc and is characterized by the C-terminal motif -Arg-Phe-NH2. FaRPs are a diverse group of peptides derived from precursor proteins that often contain multiple peptide copies, generated through alternative splicing of a multi-exon locus. They are recognized as key regulators of cardiovascular function, feeding, and reproduction in snails.

-

Neuropeptide F (NPF) , first identified in an invertebrate, is structurally analogous to the vertebrate Neuropeptide Y (NPY) superfamily.[1] In snails like Helix aspersa, NPF is a 39-amino acid peptide that is considered a phylogenetic precursor to the vertebrate NPY family.[1] It plays a crucial, evolutionarily conserved role in regulating feeding, metabolism, and digestion.

A significant finding in snail neuroanatomy is the co-localization of NPF and FMRFamide immunoreactivities within the same neurons in many cases, suggesting a complex interplay and potential for synergistic or differential regulation of target tissues.[2]

Structural and Functional Overview

Peptide Structures

NPF and FMRFamide peptides are derived from distinct precursor proteins and have fundamentally different structures.

-

Neuropeptide F (NPF): The NPF isolated from Helix aspersa is a 39-amino acid polypeptide. It shares the characteristic C-terminal RXRF-amide motif with other members of the NPF/NPY family.

-

FMRFamide-Related Peptides (FaRPs): This is a large family of smaller peptides. The archetypal peptide is the tetrapeptide Phe-Met-Arg-Phe-NH2 (FMRFamide). Other common variants found in snails include the heptapeptide (B1575542) Gly-Asp-Pro-Phe-Leu-Arg-Phe-NH2 (GDPFLRFamide) and Phe-Leu-Arg-Phe-NH2 (FLRFamide).[3][4] These are processed from large precursor proteins that can encode multiple copies of FMRFamide and other related peptide sequences.

Physiological Functions

Both peptide families are pleiotropic, influencing a wide range of physiological and behavioral processes. Their functions often overlap, particularly in the regulation of feeding and cardiovascular control. NPF and FMRFamide are abundantly distributed throughout the central and peripheral nervous systems of snails.[2]

Key Functions of NPF:

-

Orexigenic Signal: NPF signaling is strongly associated with the stimulation of appetite and feeding behavior.[5]

-

Metabolic Regulation: It communicates with the insulin (B600854) signaling pathway to modulate digestion and energy balance.[5]

-

Reproduction: Expression patterns of the NPF receptor suggest a role in the male reproductive system.

Key Functions of FMRFamide:

-

Cardiovascular Control: FMRFamide is a well-known cardioexcitatory molecule in molluscs, increasing the rate and strength of heartbeat.

-

Feeding Modulation: FaRPs can inhibit or excite different neurons within the feeding circuits.

-

Cell Protection: FMRFamide has been shown to act as a pro-survival signal, protecting cells in the digestive gland from apoptosis.[6]

-

Glucose Metabolism: It functions as a glucose-lowering hormone, enhancing glucose uptake in the midintestinal gland.[7]

-

Osmoregulation: The presence of FaRPs in the kidney and other osmoregulatory tissues suggests a role in maintaining water and electrolyte balance.[4]

Quantitative Data and Expression

Quantitative analysis reveals high concentrations of these neuropeptides, particularly within the nervous system, underscoring their significance as major signaling molecules.

FMRFamide Expression and Receptor Affinity

Data obtained primarily through radioimmunoassay (RIA) and receptor binding assays show widespread and functionally relevant concentrations of FaRPs.

| Parameter | Species | Tissue/Neuron | Value | Method | Reference |

| Concentration | Helisoma trivolvis | Nervous System | ~3000 pmol/g | HPLC/RIA | [3] |

| Salivary Glands | ~500 pmol/g | HPLC/RIA | [3] | ||

| Whole Animal | ~100 pmol/g | HPLC/RIA | [3] | ||

| Concentration | Helix aspersa | Suboesophageal Ganglia | 134.0 ± 22.0 pmol/mg protein | RIA | [8] |

| Cerebral Ganglia | 114.0 ± 20.0 pmol/mg protein | RIA | [8] | ||

| Retractor Muscles | 22.0 ± 3.0 pmol/mg protein | RIA | [8] | ||

| Penis | 13.0 ± 2.0 pmol/mg protein | RIA | [8] | ||

| Heart | 6.4 ± 1.0 pmol/mg protein | RIA | [8] | ||

| Receptor Affinity (IC50) | Helix aspersa | Neuronal Membranes | ~1-10 nM (for various FaRPs) | Receptor Binding Assay | [9] |

Neuropeptide F Expression

While the widespread distribution of NPF in the snail nervous system has been confirmed through immunocytochemistry, specific quantitative data on tissue concentrations and receptor binding affinities are less prevalent in the literature. Research has focused more on its functional roles elucidated through gene expression (qRT-PCR) and RNA interference (RNAi).[2][5]

-

Distribution: NPF immunoreactivity is abundant in the central and peripheral nervous systems of Helix aspersa and other gastropods.[2]

-

Receptor Expression: The NPF receptor (NPFR) is a rhodopsin-like G-protein coupled receptor.[5] In Pomacea canaliculata, its transcript levels are highest in male snails and testes, with lower levels in tissues like the pleopod.[5]

Signaling Pathways

NPF and FMRFamide exert their effects through distinct receptor and downstream signaling mechanisms. NPF appears to signal exclusively through G-protein coupled receptors (GPCRs), while FMRFamide can activate both GPCRs and, uniquely, a direct ion channel.

Neuropeptide F Signaling Pathway

NPF binds to a specific NPFR, a rhodopsin-like GPCR. This interaction is known to modulate feeding and digestion, partly through crosstalk with the insulin signaling pathway (ISP). Activation of the NPFR can influence the expression of components of the ISP, such as the insulin receptor (InR) and downstream kinases (PI3K/Akt), ultimately affecting metabolic processes.

FMRFamide Signaling Pathways

FMRFamide signaling is notably dualistic. It can act through conventional GPCRs to modulate cellular activity via second messengers. Additionally, it can directly gate an ion channel, the FMRFamide-gated Sodium Channel (FaNaC), leading to rapid depolarization. This dual-receptor system allows for both slow, modulatory (metabotropic) and fast, direct (ionotropic) neuronal responses.

Experimental Protocols

The study of NPF and FMRFamide in snails employs a range of biochemical and neurophysiological techniques. The following are generalized protocols based on methodologies reported in the literature.

Neuropeptide Extraction from CNS Tissue

This protocol is adapted for the extraction of a broad range of neuropeptides from snail ganglia for subsequent analysis by HPLC and mass spectrometry.

-

Tissue Dissection: Dissect the circumesophageal and buccal ganglia from the snail on a cold stage. Immediately snap-freeze the tissue in liquid nitrogen to prevent enzymatic degradation.

-

Homogenization: Powder the frozen tissue using a liquid nitrogen-cooled mortar and pestle. Transfer the powdered tissue to a tube containing an acidified methanol (B129727) solution (e.g., 90% methanol, 9% glacial acetic acid, 1% water) to precipitate larger proteins and inactivate proteases.

-

Sonication: Sonicate the sample on ice to ensure complete cell lysis and peptide solubilization.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant, which contains the peptide-rich extract.

-

Drying: Dry the supernatant using a vacuum centrifuge (e.g., SpeedVac) to remove the organic solvent.

-

Reconstitution: Reconstitute the dried peptide extract in a suitable buffer (e.g., 0.1% trifluoroacetic acid in water) for subsequent purification and analysis.

Peptide Quantification by Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying known peptide concentrations in tissue extracts or hemolymph. This is a competitive assay based on the principle of an antibody competing for binding to a radiolabeled ("hot") peptide versus an unlabeled ("cold") peptide.

-

Reagent Preparation:

-

Antibody: Use a specific primary antibody raised against the target peptide (e.g., anti-FMRFamide).

-

Radiolabeled Peptide: Prepare a known quantity of 125I-labeled or 3H-labeled synthetic peptide.

-

Standards: Create a standard curve using serial dilutions of a known concentration of unlabeled synthetic peptide.

-

Assay Buffer: Typically a phosphate (B84403) or Tris buffer containing a protein like BSA to prevent non-specific binding.

-

-

Assay Procedure:

-

Pipette the antibody, radiolabeled peptide, and either the standard or the unknown sample into assay tubes.

-

Incubate the mixture to allow competitive binding to reach equilibrium (e.g., 12-24 hours at 4°C).

-

Add a secondary antibody (e.g., goat anti-rabbit IgG) and polyethylene (B3416737) glycol (PEG) to precipitate the primary antibody-antigen complexes.

-

Centrifuge the tubes to pellet the precipitated complexes.

-

Decant the supernatant.

-

Measure the radioactivity in the pellet using a gamma counter.

-

-

Data Analysis: The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled peptide in the sample. Plot the standard curve (radioactivity vs. concentration) and use it to determine the concentration in the unknown samples.

Electrophysiological Recording of Neuropeptide Effects

This method is used to assess the functional effect of neuropeptides on specific, identifiable neurons within the snail CNS.

-

Preparation: Dissect the snail CNS, leaving key ganglia and nerve connections intact. Pin the preparation in a recording chamber continuously perfused with snail saline.

-

Neuron Identification: Identify target neurons (e.g., feeding circuit interneurons, cardio-excitatory motoneurons) based on their size, position, and characteristic spontaneous activity.

-

Intracellular Recording: Carefully impale the target neuron with a sharp glass microelectrode filled with a conductive solution (e.g., 3 M KCl) to record its membrane potential and action potentials.

-

Peptide Application: Bath-apply the neuropeptide of interest (e.g., FMRFamide) at a known concentration (e.g., 10-6 M) to the preparation via the perfusing saline.

-

Data Acquisition: Record changes in the neuron's resting membrane potential, firing frequency, and synaptic inputs before, during, and after peptide application to determine its excitatory or inhibitory effects.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the identification and characterization of neuropeptides in snails, from tissue collection to functional analysis.

Conclusion and Future Directions

Neuropeptide F and FMRFamide-related peptides represent two major signaling systems in snails, with both convergent and divergent roles in regulating key physiological processes. While FaRPs have been extensively characterized quantitatively, a significant opportunity remains for the detailed quantification of NPF levels and its receptor binding kinetics in various snail tissues. The dual signaling mechanism of FMRFamide through both GPCRs and the ionotropic FaNaC channel presents a compelling area for further investigation, particularly for understanding the temporal dynamics of neuromodulation.

For drug development professionals, these peptide systems offer potential targets. Modulators of the NPF pathway could be explored as appetite suppressants for pest snail species. Conversely, the critical role of FaRPs in cardiovascular and reproductive function makes their receptors potential targets for novel, species-specific molluscicides. Future research combining advanced mass spectrometry for peptidomics, CRISPR/Cas9 for gene editing, and high-throughput screening assays will be essential to fully unlock the complexities of these systems and their potential applications.

References

- 1. The primary structure of neuropeptide F (NPF) from the garden snail, Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunocytochemical distribution of neuropeptide F (NPF) in the gastropod mollusc, Helix aspersa, and in several other invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FMRFamide peptides in Helisoma: identification and physiological actions at a peripheral synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FMRFamide-related peptides from the kidney of the snail, Helisoma trivolvis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular and Functional Characterization of Neuropeptide F Receptor in Pomacea canaliculata: Roles in Feeding and Digestion and Communication with the Insulin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Localization of FMRFamide-like peptides in the snail Helix aspersa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Conformational Ensembles: The Role of Neuropeptide Structures in Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

Hormonal Function of FMRFamide-Like Peptides in Helix aspersa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FMRFamide-like peptides (FaRPs) represent a significant family of neuropeptides that exert a wide array of hormonal and neuromodulatory functions in the garden snail, Helix aspersa. Initially identified for their cardioexcitatory effects, the functional repertoire of these peptides is now understood to encompass critical roles in metabolic regulation, neuromuscular control, and neuronal signaling. This technical guide provides an in-depth overview of the hormonal functions of FaRPs in Helix aspersa, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of invertebrate neuroendocrinology and the development of novel therapeutic agents.

Introduction

The tetrapeptide Phe-Met-Arg-Phe-amide (FMRFamide) was the first member of the FaRP family to be isolated from a mollusc.[1][2] In Helix aspersa, at least two prominent FaRPs have been identified: FMRFamide and pQDPFLRFamide.[3] These peptides act as both neurohormones, released into the hemolymph to act on distant targets, and as neurotransmitters or neuromodulators within the central and peripheral nervous systems.[3] Their distribution is widespread, with high concentrations found in the central nervous system, reproductive and digestive tracts, and tentacles.[3] This guide will explore the key hormonal functions of FaRPs in Helix aspersa, including their roles in glucose metabolism, muscle modulation, and neuronal activity.

Hormonal Functions of FMRFamide-Like Peptides

Metabolic Regulation: A Glucose-Lowering Hormone

A significant hormonal function of FMRFamide in Helix aspersa is the regulation of glucose homeostasis. FMRFamide acts as a glucose-lowering hormone, a role previously thought to be exclusive to insulin-like peptides in invertebrates.[4][5]

Key Findings:

-

Hemolymph levels of FMRFamide are elevated during metabolically active periods and decrease during dormancy.[4]

-

Exogenous FMRFamide administration to dormant snails improves glucose tolerance by promoting glucose uptake in the midintestinal gland (hepatopancreas).[4][5]

-

FMRFamide is released into the hemolymph in response to a glucose challenge.[4][5]

-

Nerve terminals containing FMRFamide are located in perivascular sinusoids, suggesting a neurohemal release site for hormonal action.[4][5]

Quantitative Data on Glucose Metabolism:

| Parameter | Condition | FMRFamide Concentration | Effect | Reference |

| Hemolymph Glucose | Dormant Snails | 10⁻⁶ M | Significant decrease in glucose levels | [4][5] |

| Glucose Uptake | Midintestinal Gland (Dormant) | 10⁻⁶ M | Increased uptake of 2-NBDG (fluorescent glucose analog) | [4][5] |

Modulation of Muscle Contraction

FaRPs are well-documented modulators of both visceral and somatic musculature in Helix aspersa. Their effects can be either excitatory or inhibitory, depending on the specific peptide, muscle type, and the presence of other neurotransmitters.

Cardioexcitatory Effects:

-

FMRFamide and its analogs increase the force of myocardial contraction.[6]

-

The cardioexcitatory effects are receptor-mediated, with a high-affinity binding site identified in heart tissue.[6]

Modulation of Non-Cardiac Muscles:

-

Tentacle Retractor Muscle: FMRFamide induces a delayed rise in tension followed by phasic contractions. This effect is not associated with membrane depolarization but is linked to the inositol (B14025) phosphate (B84403) second messenger system.[7] pQDPFLRFamide, in contrast, relaxes this muscle.[7]

-

Pharyngeal Retractor Muscle: FMRFamide elicits contraction. pQDPFLRFamide can reduce contractions induced by both acetylcholine (B1216132) and FMRFamide, with a more potent inhibitory effect on FMRFamide-induced contractions.[8]

Quantitative Data on Muscle Contraction:

| Muscle Type | Peptide | Concentration | Effect | Reference |

| Heart | FMRFamide analogs | 10⁻⁹ M | Increased myocardial contraction force | [1][6] |

| Pharyngeal Retractor | pQDPFLRFamide | 3 x 10⁻⁸ M | ~50% reduction of ACh-induced contraction | [8] |

| Pharyngeal Retractor | pQDPFLRFamide | 3 x 10⁻⁸ M | Complete abolishment of FMRFamide-induced contraction | [8] |

Neuronal Modulation

FaRPs act as potent modulators of neuronal activity in Helix aspersa, influencing ion channel conductance and action potential characteristics. These effects can be either depolarizing (excitatory) or hyperpolarizing (inhibitory).

Ion Channel Modulation:

-

Sodium Channels: FMRFamide can directly activate a ligand-gated sodium channel (FaNaC), leading to a fast depolarizing current.[9][10]

-

Potassium Channels: FMRFamide can induce both a slow and a fast increase in K⁺ conductance, as well as a decrease in K⁺ conductance, depending on the neuron.[11] The hyperpolarizing response to FMRFamide is primarily due to an inward potassium current.[12]

-

Calcium Channels: FMRFamide decreases the duration of Ca²⁺-dependent action potentials in certain neurons by reducing Ca²⁺ conductance.[13]

Effects on Neuronal Excitability:

-

The activation of FaNaC by FMRFamide can lead to prolonged depolarizations and bursts of action potentials.

-

Modulation of K⁺ and Ca²⁺ channels can lead to either increased or decreased neuronal excitability, contributing to processes like presynaptic inhibition and facilitation.[13]

Quantitative Data on Neuronal Activity:

| Neuron Type | Peptide | Concentration | Effect on Ion Conductance | Reference |

| Identified Neurons | FMRFamide | 10-50 µM | Decrease in Ca²⁺ conductance | [13] |

| Cell E11 | FMRFamide | 10-50 µM | Decrease in cAMP-dependent K⁺ conductance (S-current) | [13] |

| Central Neurons | FMRFamide | > 30 µM | Biphasic response (excitation followed by inhibition) | [14] |

| Central Neurons | FLRFamide | < 10 µM | Excitation | [14] |

Signaling Pathways

FMRFamide-like peptides in Helix aspersa exert their effects through at least two distinct types of receptors: G-protein coupled receptors (GPCRs) and ligand-gated ion channels.

G-Protein Coupled Receptor Signaling in Muscle

In muscle tissues, such as the tentacle retractor muscle, FMRFamide is thought to act via a GPCR that activates the phosphoinositide signaling pathway. This leads to the production of inositol 1,4,5-trisphosphate (IP₃), which in turn mobilizes intracellular calcium stores, resulting in muscle contraction.[1][7] This pathway is distinct from acetylcholine-induced contraction, which involves membrane depolarization.[7]

Caption: FMRFamide signaling in muscle cells via the IP3 pathway.

Ion Channel Signaling in Neurons

In the nervous system, FMRFamide can directly gate a sodium channel, referred to as FaNaC. This represents a much faster mode of synaptic transmission compared to GPCR-mediated signaling. The binding of FMRFamide to the extracellular domain of the FaNaC protein induces a conformational change that opens the channel pore, allowing an influx of sodium ions and subsequent depolarization of the neuronal membrane.

Caption: FMRFamide direct gating of a sodium channel in neurons.

Experimental Protocols

Peptide Extraction and Purification

A common workflow for the isolation of FaRPs from Helix aspersa involves the following steps:

-

Tissue Dissection: Central nervous ganglia and other tissues of interest are dissected from the snails.

-

Extraction: Tissues are homogenized in an acidic extraction medium (e.g., acetone (B3395972) or methanol-based solutions) to precipitate larger proteins and solubilize peptides.

-

Chromatography:

-

Gel Filtration Chromatography: The crude extract is first separated by size on a gel filtration column.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing FMRFamide-like immunoreactivity are further purified by reverse-phase HPLC. Multiple rounds of HPLC with different column materials and solvent gradients are often necessary to isolate pure peptides.

-